molecular formula C9H13NOS B12592540 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile CAS No. 345581-26-2

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile

Katalognummer: B12592540
CAS-Nummer: 345581-26-2
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: LWKKYTCDMAPOTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a hydroxyprop-2-enenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile typically involves the reaction of cyclohexylthiol with an appropriate propenenitrile derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic addition to the propenenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: TsCl, base (e.g., pyridine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Tosylates, other substituted derivatives

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Potential use in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including diabetes and cancer.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity can be harnessed to create polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfanyl group can influence its binding affinity and specificity, while the nitrile and hydroxy groups can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Phenylsulfanyl)-3-hydroxyprop-2-enenitrile
  • 2-(Methylsulfanyl)-3-hydroxyprop-2-enenitrile
  • 2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enamide

Uniqueness

2-(Cyclohexylsulfanyl)-3-hydroxyprop-2-enenitrile is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, influencing its reactivity and potential applications. The cyclohexyl group provides bulkiness, which can affect the compound’s interaction with other molecules and its overall stability.

Eigenschaften

CAS-Nummer

345581-26-2

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

2-cyclohexylsulfanyl-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C9H13NOS/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2

InChI-Schlüssel

LWKKYTCDMAPOTA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)SC(=CO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.